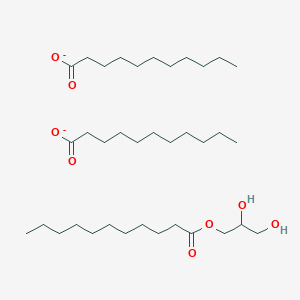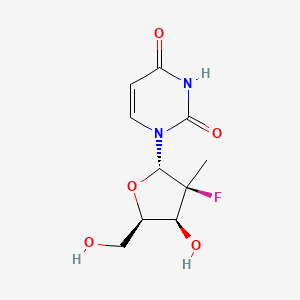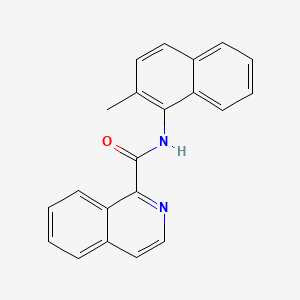![molecular formula C56H41N5 B14112451 2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine](/img/structure/B14112451.png)
2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(6-(Diphenylamino)quinoxaline-2,3-diyl)bis(N,N-diphenylaniline) is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications . This particular compound is notable for its unique structure, which includes multiple diphenylamino groups attached to a quinoxaline core.
准备方法
The synthesis of 4,4’-(6-(Diphenylamino)quinoxaline-2,3-diyl)bis(N,N-diphenylaniline) typically involves multi-step organic reactions. One common synthetic route includes the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
化学反应分析
4,4’-(6-(Diphenylamino)quinoxaline-2,3-diyl)bis(N,N-diphenylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
科学研究应用
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique pharmacological properties.
作用机制
The mechanism of action of 4,4’-(6-(Diphenylamino)quinoxaline-2,3-diyl)bis(N,N-diphenylaniline) involves its interaction with specific molecular targets and pathways. The diphenylamino groups play a crucial role in its biological activity, allowing it to interact with cellular components and disrupt normal cellular functions. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
相似化合物的比较
Compared to other quinoxaline derivatives, 4,4’-(6-(Diphenylamino)quinoxaline-2,3-diyl)bis(N,N-diphenylaniline) stands out due to its multiple diphenylamino groups, which enhance its chemical reactivity and biological activity. Similar compounds include:
2,3-Diphenylquinoxaline: Lacks the additional diphenylamino groups, resulting in different chemical and biological properties.
6-Methylquinoxaline-2,3-diyl derivatives: These compounds have a methyl group instead of diphenylamino groups, leading to variations in their pharmacological activities.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
属性
分子式 |
C56H41N5 |
|---|---|
分子量 |
784.0 g/mol |
IUPAC 名称 |
N,N-diphenyl-2,3-bis[4-(N-phenylanilino)phenyl]quinoxalin-6-amine |
InChI |
InChI=1S/C56H41N5/c1-7-19-44(20-8-1)59(45-21-9-2-10-22-45)50-35-31-42(32-36-50)55-56(43-33-37-51(38-34-43)60(46-23-11-3-12-24-46)47-25-13-4-14-26-47)58-54-41-52(39-40-53(54)57-55)61(48-27-15-5-16-28-48)49-29-17-6-18-30-49/h1-41H |
InChI 键 |
AUQKIXLCIPLQKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC5=C(C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)N=C4C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


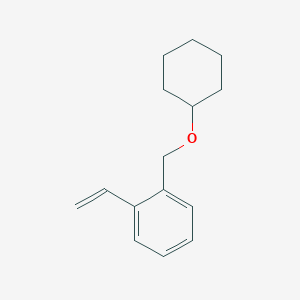
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112373.png)
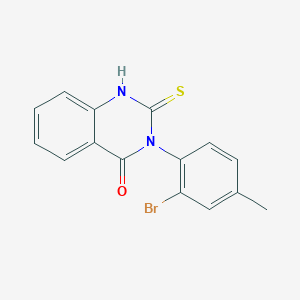
![6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one](/img/structure/B14112386.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B14112391.png)
![benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B14112395.png)
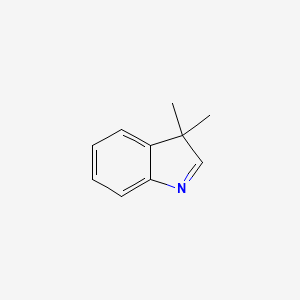
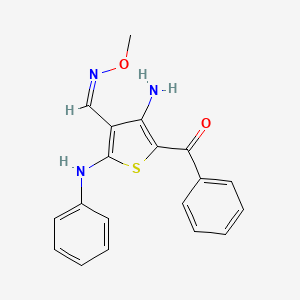
![6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14112430.png)
![1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine](/img/structure/B14112436.png)

